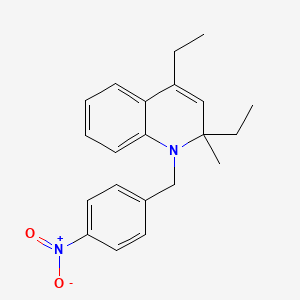
2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diethyl-2-methylquinoline with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 2,4-diethyl-2-methyl-1-(4-aminobenzyl)-1,2-dihydroquinoline.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biology: As a probe to study enzyme interactions and cellular processes.
Industry: As an intermediate in the synthesis of more complex molecules used in materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The quinoline core can interact with DNA or proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-diethyl-2-methylquinoline: Lacks the nitrobenzyl group, resulting in different biological activity.
1-(4-nitrobenzyl)-1,2-dihydroquinoline: Lacks the diethyl and methyl groups, which may affect its binding affinity and specificity.
Uniqueness
2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is unique due to the presence of both the nitrobenzyl group and the diethyl and methyl substitutions on the quinoline core. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-diethyl-2-methyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-17-14-21(3,5-2)22(20-9-7-6-8-19(17)20)15-16-10-12-18(13-11-16)23(24)25/h6-14H,4-5,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIOTSTZSHAYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(N(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-])(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













